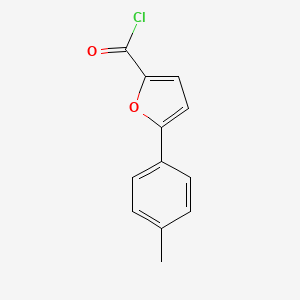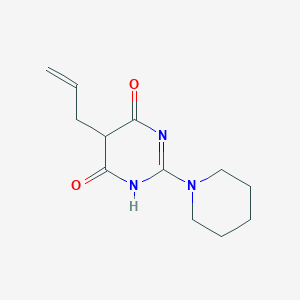
Triethyl(4-methylphenyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(4-methylphenyl)germane is an organogermanium compound with the molecular formula C13H22Ge. It is a derivative of germane, where the germanium atom is bonded to a triethyl group and a 4-methylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethyl(4-methylphenyl)germane can be synthesized through several methods. One common approach involves the reaction of chlorotriethylgermane with 4-methylphenyl magnesium bromide in a solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Another method involves the hydrogenation of aromatic germanes using a catalyst such as Rh2O3/PtO2·H2O. This method allows for the selective hydrogenation of the aromatic ring, resulting in the formation of saturated germanium compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(4-methylphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different germanium-containing species.
Substitution: The triethyl and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens and organometallic compounds are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds .
Wissenschaftliche Forschungsanwendungen
Triethyl(4-methylphenyl)germane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Sciences: It is used in the development of new materials with specific properties, such as semiconductors and polymers.
Wirkmechanismus
The mechanism of action of Triethyl(4-methylphenyl)germane involves its interaction with molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to the formation of new chemical species. The specific pathways and targets depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylgermane: Similar in structure but lacks the 4-methylphenyl group.
Tetramethylgermane: Contains four methyl groups instead of triethyl and 4-methylphenyl groups.
Triphenylgermane: Contains three phenyl groups instead of triethyl and 4-methylphenyl groups.
Uniqueness
Triethyl(4-methylphenyl)germane is unique due to the presence of both triethyl and 4-methylphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material sciences .
Eigenschaften
CAS-Nummer |
61124-36-5 |
|---|---|
Molekularformel |
C13H22Ge |
Molekulargewicht |
250.94 g/mol |
IUPAC-Name |
triethyl-(4-methylphenyl)germane |
InChI |
InChI=1S/C13H22Ge/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
OCZWJMQUDVHZCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)



![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)

![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)


